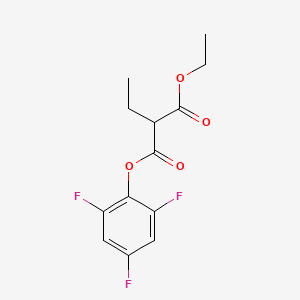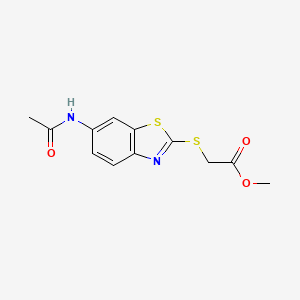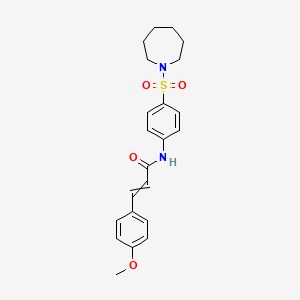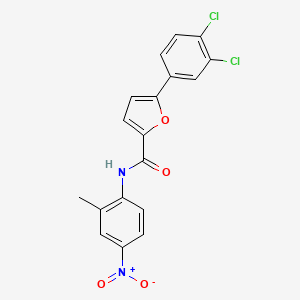
Diethyl(2,4,6-trifluorophenyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(2,4,6-trifluorophenyl)malonate is an organic compound with the molecular formula C13H13F3O4 and a molecular weight of 290.24 g/mol . It is a derivative of malonic acid, where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at the 2, 4, and 6 positions. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl(2,4,6-trifluorophenyl)malonate can be synthesized through the reaction of 2,4,6-trifluoronitrobenzene with diethyl malonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at a temperature of around 40°C for several hours . The product is then extracted using dichloromethane and purified.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl(2,4,6-trifluorophenyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Under thermal conditions, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium hydroxide or potassium carbonate for substitution reactions.
Acids: Hydrochloric acid for hydrolysis.
Heat: For decarboxylation reactions.
Major Products
The major products formed from these reactions include substituted phenylmalonates, carboxylic acids, and substituted acetic acids.
Scientific Research Applications
Diethyl(2,4,6-trifluorophenyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl(2,4,6-trifluorophenyl)malonate involves its ability to act as a nucleophile in various chemical reactions. The compound can undergo nucleophilic substitution reactions, where the fluorine atoms on the phenyl ring are replaced by other functional groups. Additionally, the ester groups can be hydrolyzed to form carboxylic acids, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl(2,4-difluorophenyl)malonate
- **Diethyl(2,6-difluorophenyl
Properties
Molecular Formula |
C13H13F3O4 |
|---|---|
Molecular Weight |
290.23 g/mol |
IUPAC Name |
1-O-ethyl 3-O-(2,4,6-trifluorophenyl) 2-ethylpropanedioate |
InChI |
InChI=1S/C13H13F3O4/c1-3-8(12(17)19-4-2)13(18)20-11-9(15)5-7(14)6-10(11)16/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
ASPFZIBDIGSMFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)C(=O)OC1=C(C=C(C=C1F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({(4Z)-1-(4-methoxyphenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetamide](/img/structure/B12457419.png)
![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B12457429.png)
![2-ethyl-6-methyl-N-[(4E)-1-(4-methylphenyl)-2-(morpholin-4-yl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]aniline](/img/structure/B12457430.png)
![5-bromo-N'-[(3-chloro-1-benzothiophen-2-yl)carbonyl]furan-2-carbohydrazide](/img/structure/B12457437.png)

![N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B12457457.png)

![5-[(3-nitrophenyl)carbonyl]-2-[4-(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12457469.png)

![6-[(2-aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1H,2H-pyrrolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B12457481.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12457490.png)

![5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12457501.png)

